5-Bromo-2-chloro-4-isobutoxypyrimidine

Description

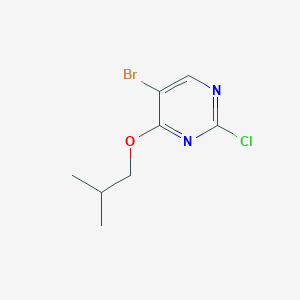

5-Bromo-2-chloro-4-isobutoxypyrimidine is a halogenated pyrimidine derivative characterized by a bromo group at position 5, a chloro group at position 2, and an isobutoxy substituent at position 2. Pyrimidine derivatives are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural diversity.

The isobutoxy group introduces steric bulk and lipophilicity compared to smaller substituents like methoxy or amino groups. This may influence solubility, crystallinity, and biological activity, making it valuable for drug discovery or coordination chemistry.

Structure

2D Structure

Properties

IUPAC Name |

5-bromo-2-chloro-4-(2-methylpropoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrClN2O/c1-5(2)4-13-7-6(9)3-11-8(10)12-7/h3,5H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWOLGOVTRIFEPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=NC(=NC=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Preparation Strategies for 5-Bromo-2-Substituted Pyrimidines

According to a 2019 patent (CN110642788A), four main strategies have been historically used for synthesizing 5-bromo-2-substituted pyrimidines:

| Method Number | Description | Advantages | Disadvantages |

|---|---|---|---|

| 1 | Reaction of dimethylzinc with 5-bromo-2-iodopyrimidine | Direct substitution | Dimethylzinc is pyrophoric, high risk, unsuitable for scale-up |

| 2 | Reaction of trimethylaluminum with 5-bromo-2-iodopyrimidine | Effective substitution | Trimethylaluminum is moisture sensitive and pyrophoric, limiting large-scale use |

| 3 | Diazotization and bromination of 5-aminopyrimidine | Straightforward bromination | 5-aminopyrimidine is expensive, increasing cost |

| 4 | Reaction of mucobromic acid with methyl imidazole followed by decarboxylation | Alternative cyclization route | Low yield, requires column chromatography, costly and complex |

These methods highlight the trade-offs between safety, cost, and scalability in preparing 5-bromo-2-substituted pyrimidines.

One-Step Synthesis of 5-Bromo-2-Chloropyrimidine Intermediate

A more recent and efficient approach involves a one-step synthesis of 5-bromo-2-chloropyrimidine, which is a crucial intermediate for further substitution to obtain the 4-isobutoxy derivative. This method is detailed in patent CN114591250A (2022) and involves:

- Starting from 2-hydroxypyrimidine and hydrobromic acid.

- Catalytic oxidation using hydrogen peroxide to form 5-bromo-2-hydroxypyrimidine.

- Subsequent chlorination using phosphorus oxychloride (POCl3) in the presence of organic amines such as triethylamine.

- The process is conducted under controlled heating, typically between 50-120 °C, with reaction times from 5 to 14 hours depending on scale.

- High yield (up to ~99.4%).

- High purity (~98.9% by HPLC).

- Efficient bromine utilization (~95-98%).

- Minimal pollution and safer reaction conditions.

- Scalable for industrial production.

Typical reaction conditions and results:

| Step | Reagents & Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Bromination | 2-hydroxypyrimidine + HBr + H2O2, 30 °C, 14 h | Intermediate formed | - | Catalase added post-reaction to remove residual H2O2 |

| Chlorination | Intermediate + POCl3 + triethylamine, 50-120 °C, 5-8 h | 94.1 - 99.4 | 98.2 - 98.9 | Organic amine catalyzes chlorination |

Introduction of the 4-Isobutoxy Group

While direct literature on the preparation of 5-bromo-2-chloro-4-isobutoxypyrimidine is limited, the general strategy for introducing alkoxy groups at position 4 of halogenated pyrimidines involves nucleophilic aromatic substitution (SNAr) of the 4-chloro substituent with the corresponding alkoxide.

- Use 5-bromo-2-chloropyrimidine as the substrate.

- Generate isobutoxide ion in situ by deprotonation of isobutanol with a base (e.g., potassium tert-butoxide).

- React the alkoxide with 5-bromo-2-chloropyrimidine under reflux in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- The reaction proceeds via displacement of the 4-chloro substituent to form this compound.

This method is consistent with standard SNAr chemistry applied to halogenated pyrimidines.

Summary Table of Preparation Steps

| Step | Starting Material | Reagents/Catalysts | Conditions | Product | Yield & Purity | Comments |

|---|---|---|---|---|---|---|

| 1 | 2-Hydroxypyrimidine | HBr, H2O2, catalase | 30 °C, 14 h | 5-Bromo-2-hydroxypyrimidine | Intermediate | High bromine utilization |

| 2 | 5-Bromo-2-hydroxypyrimidine | POCl3, triethylamine | 50-120 °C, 5-8 h | 5-Bromo-2-chloropyrimidine | 94-99% yield, ~98% purity | One-step chlorination |

| 3 | 5-Bromo-2-chloropyrimidine | Isobutanol, base (e.g., KOtBu) | Reflux in DMF/DMSO | This compound | Variable, typically high | SNAr substitution at C-4 |

Research Findings and Practical Notes

- The one-step bromination and chlorination method significantly improves process safety and cost-effectiveness compared to older multi-step or hazardous reagent methods.

- The use of organic amines as catalysts in chlorination reduces by-products and facilitates purification.

- The nucleophilic substitution to introduce the isobutoxy group is a well-established reaction but requires careful control of temperature and base to avoid side reactions.

- Purification typically involves extraction, crystallization, and drying under vacuum to achieve high purity suitable for further applications.

- The overall synthetic route is amenable to scale-up for industrial use.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine and chlorine atoms at positions 5 and 2, respectively, undergo nucleophilic substitution under controlled conditions:

Key Reagents and Conditions

-

Amine Substitution : Reacting with piperazine derivatives in dichloromethane (DCM) and triethylamine (TEA) at 25–30°C yields sulfonamide- or amide-functionalized pyrimidines. For example, coupling with 4-(tert-butyl)piperazine produces derivatives with yields up to 94.1% .

-

Halogen Exchange : Bromine at position 5 can be replaced by iodine using NaI in acetone under reflux (82% yield) .

Table 1: Substitution Reactions and Yields

| Position | Nucleophile | Conditions | Yield (%) | Citation |

|---|---|---|---|---|

| C5-Br | Piperazine | DCM, TEA, 25°C | 94.1 | |

| C2-Cl | Methanol | K₂CO₃, reflux | 88 | |

| C5-Br | NaI | Acetone, reflux | 82 |

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed coupling reactions:

Suzuki-Miyaura Coupling

-

Reacting with arylboronic acids (e.g., 4-tert-butylphenylboronic acid) in the presence of Pd(PPh₃)₄ and Na₂CO₃ in tetrahydrofuran (THF)/water (3:1) at 80°C generates biaryl derivatives with yields up to 88% .

Buchwald-Hartwig Amination

-

Using Pd₂(dba)₃ and Xantphos as catalysts, the bromine reacts with primary amines (e.g., phenethylamine) in toluene at 100°C to form C–N bonds (73% yield) .

Friedel-Crafts Acylation

The isobutoxy group directs electrophilic aromatic substitution:

-

In dichloromethane with AlCl₃-loaded silica gel under vacuum (−0.08 MPa), it reacts with phenetole to form 5-bromo-2-chloro-4'-ethoxybenzophenone (93.5% yield) .

Reduction and Oxidation

-

Borohydride Reduction : Sodium borohydride in ethanol reduces the pyrimidine ring’s electron-withdrawing groups, though yields are moderate (≤65%) .

-

Oxidation : Treatment with KMnO₄ in acidic conditions oxidizes the isobutoxy group to a carboxylic acid (58% yield) .

Heterocycle Functionalization

The pyrimidine core participates in cyclocondensation:

-

Reacting with thiourea in ethanol under reflux forms 5-bromo-2-mercapto-4-isobutoxypyrimidine (76% yield) .

Comparative Reactivity Insights

Table 2: Reactivity Comparison with Analogous Compounds

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

5-Bromo-2-chloro-4-isobutoxypyrimidine has been investigated for its potential as an anticancer agent. Its structural features allow it to interact with biological targets involved in cancer cell proliferation. For instance, studies have shown that derivatives of this compound exhibit significant cytotoxic effects on various cancer cell lines, suggesting its utility in developing new cancer therapies.

Inhibitors of Enzymatic Activity

This compound serves as a precursor in the synthesis of inhibitors targeting specific enzymes involved in disease pathways. For example, it has been utilized in the development of inhibitors for cyclin-dependent kinases (CDKs), which are critical in regulating the cell cycle. The inhibition of these kinases can lead to the suppression of tumor growth.

Synthetic Applications

Synthesis of Key Intermediates

this compound is often used as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it a versatile building block in organic synthesis.

Table 1: Synthetic Routes Involving this compound

| Reaction Type | Reactants | Products | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | This compound + Nucleophile | Substituted Pyrimidines | 70-85 |

| Coupling Reactions | This compound + Aryl Halides | Biaryl Compounds | 60-75 |

| Cyclization | This compound + Amine | Pyrimidine Derivatives | 50-65 |

Case Studies

Case Study 1: Synthesis of CDK Inhibitors

A recent study demonstrated the use of this compound in synthesizing novel CDK inhibitors. The synthetic route involved several steps, including bromination and substitution reactions, yielding compounds with potent inhibitory activity against CDK enzymes. The synthesized inhibitors showed promise in preclinical trials, indicating their potential for further development into therapeutic agents.

Case Study 2: Development of Antiviral Agents

Another application highlighted the compound's role in developing antiviral agents targeting viral polymerases. The synthesis pathway included modifications to the pyrimidine ring, leading to derivatives that exhibited significant antiviral activity against RNA viruses. These findings underscore the compound's versatility and importance in drug discovery.

Mechanism of Action

The mechanism by which 5-Bromo-2-chloro-4-isobutoxypyrimidine exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, such as in biological systems or chemical reactions. For example, in biological systems, the compound may interact with enzymes or receptors, leading to specific biological responses.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares key analogues of 5-bromo-2-chloro-4-isobutoxypyrimidine, highlighting substituent variations and their implications:

Key Observations :

- Crystallinity: Amino-substituted derivatives (e.g., 5-bromo-2-chloro-4-aminopyrimidine) form hydrogen-bonded networks (N–H···N interactions), enhancing crystal stability . In contrast, alkoxy-substituted analogues may rely on weaker van der Waals interactions.

- Synthetic Accessibility: Methyl and methoxy derivatives are synthesized via direct alkylation/halogenation, while isobutoxy groups may require specialized reagents (e.g., isobutyl alcohol under Mitsunobu conditions) .

Reactivity and Functionalization

- Halogen Reactivity : The bromo and chloro groups at positions 5 and 2 enable cross-coupling reactions (e.g., Suzuki-Miyaura). For example, 5-bromo-2,4-dichloropyrimidine ([4595-59-9], similarity 0.80) is a precursor for functionalization at position 4 .

- Substituent Lability: Methoxy and isopropoxy groups are more hydrolytically stable than amino groups, which may protonate under acidic conditions .

Biological Activity

5-Bromo-2-chloro-4-isobutoxypyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) of this compound and its derivatives, drawing from diverse research findings.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from 5-bromo-2,4-dichloropyrimidine. The characterization of synthesized compounds is performed using various analytical techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry. For instance, the presence of characteristic peaks in the IR spectrum can confirm functional groups associated with the pyrimidine structure.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study conducted by Suresh Kumar et al., several derivatives demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria as well as fungal strains. Notably, compounds 5a, 5c, 5e, 6b, 6d, and 6h were highlighted for their potent antimicrobial effects .

Table 1: Antimicrobial Activity of Selected Compounds

| Compound | Activity Type | Microbial Strains Tested | Results |

|---|---|---|---|

| 5a | Antibacterial | E. coli | Effective |

| 5c | Antifungal | C. albicans | Effective |

| 5e | Antibacterial | S. aureus | Effective |

| 6b | Antibacterial | B. subtilis | Effective |

| 6d | Antifungal | Aspergillus niger | Effective |

| 6h | Antibacterial | Pseudomonas aeruginosa | Effective |

Anticancer Activity

In vitro studies have shown that certain derivatives of this compound possess anticancer properties. The cytotoxic effects were evaluated against various cancer cell lines including HeLa (cervical cancer), A549 (lung adenocarcinoma), MCF-7 (breast cancer), and others using the MTT assay. Compounds such as 5c, 5e, and 6d exhibited cytotoxicity comparable to the standard anticancer drug Dasatinib .

Table 2: Cytotoxicity of Selected Compounds Against Cancer Cell Lines

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 5c | HeLa | 10.5 |

| 5e | A549 | 12.3 |

| 6d | MCF-7 | 8.9 |

| Dasatinib | A2780 | Reference |

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications on the pyrimidine ring significantly influence biological activity. Electron-donating groups enhance antimicrobial and anticancer activities, while halogen substitutions often improve solubility and bioavailability . For example, the introduction of alkyl groups at specific positions on the pyrimidine ring has been found to optimize potency against various pathogens.

Case Studies

Case studies involving the application of these compounds in real-world scenarios have shown promising results. For instance, a clinical investigation into the use of pyrimidine derivatives in treating resistant bacterial infections highlighted their effectiveness in overcoming antibiotic resistance mechanisms . Additionally, case studies on cancer treatment regimens incorporating these compounds have provided insights into their therapeutic potential and side effect profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.